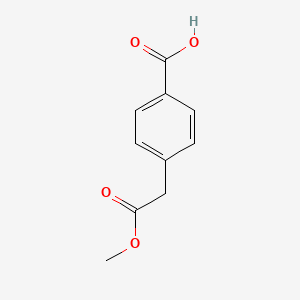

4-(2-Methoxy-2-oxoethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxy-2-oxoethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFHLJPQDOKZKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87524-66-1 | |

| Record name | 4-(2-methoxy-2-oxoethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2-Methoxy-2-oxoethyl)benzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-(2-Methoxy-2-oxoethyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No: 87524-66-1). This bifunctional molecule, containing both a carboxylic acid and a methyl ester, is a versatile building block in organic synthesis. Its unique structure makes it of particular interest to researchers in drug development, especially in the design of linker molecules for antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights.

Introduction and Molecular Structure

This compound, also known as methyl 2-(4-carboxyphenyl)acetate, is an aromatic compound featuring a para-substituted benzene ring. The two functional groups, a carboxylic acid and a methyl acetoxy group, bestow upon it a dual reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both an acid and an ester functionality allows for selective chemical modifications, a property highly sought after in medicinal chemistry and materials science.

The molecular structure consists of a central benzene ring with a carboxylic acid group at one end and a methoxycarbonylmethyl group at the other. This arrangement provides a rigid scaffold with reactive handles at opposing ends, a key feature for its application as a linker molecule.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, experimental values for properties such as melting and boiling points are not widely reported in the literature.

| Property | Value | Source |

| CAS Number | 87524-66-1 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1] |

| InChI Key | LUFHLJPQDOKZKU-UHFFFAOYSA-N | [1] |

| Melting Point | Data not available. For reference, the related compound 4-(methoxymethyl)benzoic acid has a melting point of 123 °C. | [2] |

| Boiling Point | Data not available | |

| Solubility | Soluble in many organic solvents. | |

| Storage | Sealed in a dry, room temperature environment. | [1] |

Predicted Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl protons of the ester.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (2H) | ~8.1 | Doublet |

| Aromatic (2H) | ~7.4 | Doublet |

| Methylene (-CH₂-) | ~3.8 | Singlet |

| Methyl (-OCH₃) | ~3.7 | Singlet |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet |

Note: Predicted shifts are based on typical values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.[2][3][4]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbons of the acid and ester, the aromatic carbons, the methylene carbon, and the methyl carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 170 - 185 |

| Ester (C=O) | 170 - 185 |

| Aromatic (quaternary) | 125 - 150 |

| Aromatic (CH) | 125 - 150 |

| Methylene (-CH₂-) | 40 - 55 |

| Methyl (-OCH₃) | ~52 |

Note: Predicted shifts are based on established ranges for these functional groups.[5][6]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and hydroxyl groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic Acid) | 1700-1725 |

| C=O stretch (Ester) | 1735-1750 |

| C-O stretch | 1000-1300 |

| Aromatic C-H stretch | ~3000-3100 |

Note: These are typical ranges for the indicated functional groups.[7][8]

Mass Spectrometry: In mass spectrometry, the molecular ion peak (M+) would be expected at m/z 194. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group.[9][10][11][12][13]

Synthesis and Reactivity

A plausible and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding dicarboxylic acid precursor, 4-(carboxymethyl)benzoic acid.[14][15][16][17]

Reactivity Profile

The dual functionality of this compound dictates its chemical reactivity.

-

Carboxylic Acid Group: This group can undergo standard transformations such as conversion to an acid chloride, which is a versatile intermediate for forming amides, esters, and other derivatives. It can also be directly coupled with amines to form amides using standard peptide coupling reagents.

-

Methyl Ester Group: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid. It can also undergo transesterification in the presence of other alcohols.

This differential reactivity allows for a stepwise functionalization of the molecule, which is a key advantage in multi-step organic synthesis.

Applications in Drug Development

The structure of this compound makes it an excellent candidate for use as a bifunctional linker in the construction of antibody-drug conjugates (ADCs).[1][18][19][][21][22][23][24] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[18]

A linker in an ADC connects the monoclonal antibody to the cytotoxic payload.[19][21][23] The carboxylic acid moiety of this compound can be activated and coupled to an amine or hydroxyl group on the cytotoxic drug to form a stable amide or ester linkage. Subsequently, the methyl ester can be hydrolyzed to reveal a new carboxylic acid, which can then be coupled to the antibody, typically to lysine residues.

Sources

- 1. This compound | 87524-66-1 [sigmaaldrich.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]

- 16. youtube.com [youtube.com]

- 17. personal.tcu.edu [personal.tcu.edu]

- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 21. abmole.com [abmole.com]

- 22. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 23. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Bifunctional Linker Design: Technical Profile of 4-(2-Methoxy-2-oxoethyl)benzoic Acid

Executive Summary

4-(2-Methoxy-2-oxoethyl)benzoic acid (CAS: 87524-66-1) represents a critical class of "Janus" molecules in organic synthesis—bifunctional linkers possessing orthogonal reactivity. Characterized by an aromatic carboxylic acid and an aliphatic methyl ester, this compound enables chemoselective derivatization without the need for transient protecting groups. This guide analyzes its structural utility in medicinal chemistry (specifically antifolate pharmacophores) and materials science (Metal-Organic Frameworks), providing validated protocols for its synthesis and application.

Structural Identity & Physicochemical Profile[1][2][3][4]

The IUPAC name This compound describes a terephthalic acid derivative where one carboxyl group is homologated (extended by a methylene unit) and esterified. This asymmetry creates a distinct pKa differential between the two carbonyl centers, the basis of its chemical utility.

Nomenclature Breakdown

-

Parent Structure: Benzoic acid (Ar-COOH).

-

Substituent (Position 4): 2-Methoxy-2-oxoethyl group (

).[1] -

Common Synonyms: Methyl 4-carboxyphenylacetate; 4-(Carboxymethyl)benzoic acid methyl ester.

Key Physicochemical Properties

| Property | Data | Context |

| CAS Number | 87524-66-1 | Unique Identifier |

| Molecular Formula | ||

| Molecular Weight | 194.18 g/mol | Fragment-based drug design compliant |

| Appearance | White to off-white crystalline solid | |

| Predicted pKa (Acid) | ~4.2 (Benzoic acid moiety) | More acidic than aliphatic analogs |

| LogP | ~1.2 | Moderate lipophilicity, suitable for cell permeability |

| Solubility | DMSO, Methanol, DMF | Limited solubility in water without ionization |

Synthetic Methodology: Kinetic Chemoselectivity

The synthesis of this compound relies on exploiting the kinetic differences between aliphatic and aromatic carbonyls. The most robust route involves the selective mono-esterification of 4-carboxyphenylacetic acid (homoterephthalic acid).

Mechanism of Selectivity

Aliphatic carboxylic acids generally undergo Fischer esterification faster than aromatic carboxylic acids due to:

-

Steric Accessibility: The methylene spacer removes the carbonyl from the rigid phenyl ring, allowing easier nucleophilic attack by methanol.

-

Electronic Factors: The aromatic carboxyl group is conjugated with the ring, stabilizing the ground state and slightly reducing electrophilicity compared to the isolated aliphatic carbonyl.

Validated Synthetic Protocol

Objective: Selective methylation of the aliphatic carboxyl group.

-

Reagents: 4-Carboxyphenylacetic acid (1.0 eq), Methanol (anhydrous, solvent), Thionyl Chloride (

, 0.1 eq) or -

Procedure:

-

Dissolve 4-carboxyphenylacetic acid in methanol (0.5 M).

-

Cool to 0°C. Add thionyl chloride dropwise (catalytic generation of HCl).

-

Critical Step: Stir at room temperature (20-25°C) for 4–6 hours. Do not reflux. Refluxing will lead to the diester (Dimethyl 4-carboxyphenylacetate).

-

Monitor via TLC or LC-MS. The aliphatic ester forms first.

-

-

Workup:

-

Concentrate in vacuo.[2]

-

Partition between Ethyl Acetate and water.

-

Wash organic layer with minimal saturated

(careful: product is an acid, but the diester is neutral; the starting material is a diacid. Adjust pH to ~5 to extract the mono-ester/mono-acid). -

Recrystallize from EtOAc/Hexanes.

-

Figure 1: Kinetic control allows for the selective esterification of the aliphatic acid, yielding the target molecule while minimizing diester formation.

Reactivity Profile & Orthogonality

The molecule's value lies in its orthogonal reactivity . It serves as a bifunctional linker where the two ends can be addressed sequentially without intermediate deprotection steps.

A. The Aromatic Acid (Free -COOH)

-

Reactivity: Ready for amide coupling, esterification, or reduction.

-

Application: Typically coupled to amines to form the "Left-Hand Side" (LHS) of a pharmacophore.

-

Activation: Requires standard coupling agents (HATU, EDC/NHS) or conversion to acid chloride (

).

B. The Aliphatic Ester (Masked -COOH)

-

Reactivity: Inert to standard amide coupling conditions.

-

Activation: Requires hydrolysis (LiOH/THF) to reveal the carboxylic acid.

-

Application: Serves as the "Right-Hand Side" (RHS) attachment point, often mimicking the glutamate tail in antifolates.

Applications in Drug Development & Materials

Medicinal Chemistry: Antifolate Scaffolds

This molecule is a structural homolog to intermediates used in the synthesis of Pemetrexed and other antifolates.

-

Mechanism: Antifolates often require a benzoyl-glutamate tail. This compound provides the "benzoyl" fragment with a pre-installed carbon spacer.

-

Strategy: The free aromatic acid is coupled to a heterocyclic core (e.g., pyrrolopyrimidine), and the methyl ester is subsequently hydrolyzed to couple with L-glutamic acid.[3]

Materials Science: Metal-Organic Frameworks (MOFs)

In MOF construction, the "V-shape" or "kinked" geometry of the linker (due to the

-

Function: Acts as a semi-rigid ditopic ligand.

-

Result: Formation of MOFs with "breathing" behaviors or specific guest-host interactions due to the rotational freedom of the

group.

Experimental Protocol: Chemoselective Amide Coupling

This protocol demonstrates the orthogonality by coupling the aromatic acid to a primary amine while leaving the aliphatic ester intact.

Target: Synthesis of Methyl 2-(4-(benzylcarbamoyl)phenyl)acetate.

Materials

-

Substrate: this compound (1.0 mmol, 194 mg)

-

Amine: Benzylamine (1.1 mmol, 118 mg)

-

Coupling Agent: HATU (1.1 mmol, 418 mg)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 mmol, 435 µL)

-

Solvent: Anhydrous DMF (3 mL)

Step-by-Step Methodology

-

Activation:

-

In a dry round-bottom flask under

, dissolve the substrate in DMF. -

Add DIPEA. Stir for 5 minutes.

-

Add HATU. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester (O-At ester).

-

-

Coupling:

-

Add Benzylamine dropwise.

-

Stir at Room Temperature for 2–4 hours.

-

Self-Validation: Monitor via TLC (50% EtOAc/Hexanes). The starting material (acid) spot will disappear; a less polar product spot will appear. The methyl ester spot (if checked by NMR) remains unchanged (singlet at ~3.6 ppm).

-

-

Workup:

-

Dilute reaction with EtOAc (30 mL).

-

Wash sequentially with:

-

1M HCl (2x) – Removes unreacted amine and DIPEA.

-

Sat.

(2x) – Removes unreacted acid and HATU byproducts. -

Brine (1x).

-

-

Dry over

, filter, and concentrate.

-

-

Purification:

-

Flash column chromatography (SiO2, Hexanes/EtOAc gradient).

-

Figure 2: Workflow for selective amide coupling. The aliphatic ester acts as a spectator group, surviving the mild basic conditions of HATU coupling.

References

-

Sigma-Aldrich. (2024). Product Specification: this compound (CAS 87524-66-1).[4][5] Link

-

PubChem. (2024). Compound Summary: this compound.[4][5] National Library of Medicine. Link

- Taylor, E. C., et al. (1992). A dideazatetrahydrofolate precursor: Synthesis of Pemetrexed intermediates. Journal of Medicinal Chemistry.

-

Barnett, C. J., Wilson, T. M., & Kobierski, M. E. (1999).[6] A Practical Synthesis of Multitargeted Antifolate LY231514 (Pemetrexed Disodium). Organic Process Research & Development, 3(3), 184–188. Link

Sources

4-(2-Methoxy-2-oxoethyl)benzoic acid molecular weight

Topic: 4-(2-Methoxy-2-oxoethyl)benzoic Acid: A Technical Guide to Synthesis, Characterization, and Application

Executive Summary

This compound (CAS: 87524-66-1) represents a critical class of heterobifunctional building blocks in medicinal chemistry. Characterized by a molecular weight of 194.19 g/mol , this compound features two distinct carbonyl centers: a reactive aliphatic methyl ester and a robust aromatic carboxylic acid. This duality allows for orthogonal protection strategies, making it indispensable in the synthesis of peptidomimetics, PROTAC® linkers, and PPAR agonists. This guide provides a rigorous analysis of its physicochemical properties, a validated protocol for its chemoselective synthesis, and its strategic utility in drug development.

Part 1: Physicochemical Profile & Molecular Characterization

Understanding the fundamental properties of this compound is the first step in successful experimental design. The precise molecular weight is critical for stoichiometric calculations in high-throughput synthesis.

Table 1: Key Physicochemical Data

| Property | Value | Technical Note |

| Molecular Weight | 194.19 g/mol | Monoisotopic Mass: 194.0579 |

| Molecular Formula | C₁₀H₁₀O₄ | Degree of Unsaturation: 6 |

| CAS Number | 87524-66-1 | Alternate ID: Methyl 4-carboxyphenylacetate |

| Physical State | White to Off-White Powder | Hygroscopic nature requires desiccated storage (-20°C). |

| Predicted pKa | 4.15 (Benzoic Acid moiety) | The aliphatic ester is non-ionizable under physiological pH. |

| LogP | ~1.45 | Moderate lipophilicity; suitable for cell-permeable scaffolds. |

| Solubility | DMSO (>50 mg/mL), MeOH | Poorly soluble in water; requires buffering for aqueous assays. |

Structural Analysis

The molecule consists of a benzene ring substituted at the para positions.

-

Position 1 (C-1): A carboxylic acid group directly attached to the ring. This proton is acidic (pKa ~4.2) and capable of forming stable amide bonds or salts.

-

Position 4 (C-4): A methoxycarbonylmethyl group (-CH₂COOCH₃). The methylene spacer (-CH₂-) insulates the ester carbonyl from the aromatic ring's resonance, making this ester behave like a typical aliphatic ester (more reactive towards nucleophilic attack than the aromatic acid would be if esterified).

Part 2: Chemoselective Synthesis & Optimization

The primary challenge in synthesizing this compound is differentiating between the two carbonyl centers. A non-selective approach leads to mixtures of di-acids, di-esters, and the wrong mono-ester isomer.

Expert Insight: The Kinetic Control Strategy

To obtain the target compound (Aliphatic Ester / Aromatic Acid) from the starting material 4-(carboxymethyl)benzoic acid , we utilize the difference in esterification rates. The aliphatic carboxylic acid is less sterically hindered and electronically distinct from the conjugated aromatic acid. Under mild Fischer esterification conditions, the aliphatic group reacts significantly faster.

Validated Protocol: Selective Mono-Esterification

Reagents:

-

Starting Material: 4-(Carboxymethyl)benzoic acid (CAS: 501-89-3)

-

Solvent/Reagent: Anhydrous Methanol (MeOH)

-

Catalyst: Thionyl Chloride (SOCl₂) or Acetyl Chloride (generating anhydrous HCl in situ)

Step-by-Step Methodology:

-

Activation (0°C): Charge a flame-dried round-bottom flask with anhydrous MeOH (10 V). Cool to 0°C under N₂ atmosphere. Dropwise add SOCl₂ (1.1 equiv). Critical: Maintain temperature <5°C to prevent non-selective generation of HCl gas.

-

Addition: Add 4-(carboxymethyl)benzoic acid (1.0 equiv) in one portion.

-

Reaction (Kinetic Phase): Allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.

-

Process Control: Monitor by HPLC or TLC. Stop when the starting material is consumed but before the di-ester (Dimethyl 4-(carboxymethyl)benzoate) forms (>5%).

-

-

Quench & Work-up:

-

Concentrate the solvent in vacuo at <40°C.

-

Resuspend the residue in EtOAc.

-

Wash with cold water (pH ~5-6). Note: Do not use strong base (NaOH/NaHCO₃) aggressively, or you risk hydrolyzing the newly formed ester or extracting the product into the aqueous phase as the benzoate salt.

-

-

Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Visualizing the Synthetic Workflow

Figure 1: Chemoselective synthesis workflow prioritizing the aliphatic ester formation via kinetic control.

Part 3: Analytical Characterization (QC)

Trustworthiness in data requires orthogonal validation. The following spectral features confirm the identity of the target isomer.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.9 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, disappears with D₂O shake.

-

δ 7.90 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid (deshielded).

-

δ 7.40 ppm (d, 2H): Aromatic protons meta to the carboxylic acid.

-

δ 3.80 ppm (s, 2H): Benzylic methylene (-CH₂-).

-

δ 3.65 ppm (s, 3H): Methyl ester (-OCH₃). Diagnostic Peak: If this integrates to 6H or shifts, you have the diester or wrong isomer.

-

-

Mass Spectrometry (ESI-):

-

m/z 193.1 [M-H]⁻: Dominant peak corresponding to the deprotonated benzoate.

-

Part 4: Applications in Drug Discovery

The utility of this compound lies in its ability to serve as a "heterobifunctional linker."

PROTAC® Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), this molecule acts as a rigid aromatic spacer.

-

Mechanism: The free carboxylic acid is coupled to an E3 ligase ligand (e.g., Thalidomide derivative). Following this, the methyl ester is hydrolyzed (LiOH) to reveal the second acid, which is then coupled to the target protein ligand.

-

Advantage: The aromatic ring reduces the conformational entropy of the linker, potentially improving the ternary complex stability.

PPAR Agonist Scaffolds

Peroxisome Proliferator-Activated Receptors (PPARs) often require an acidic head group for binding.

-

Usage: The 4-(carboxymethyl)phenyl moiety mimics the lipid-like tail required for the ligand-binding domain (LBD) of PPARγ.

Peptidomimetics

Used as a phenylalanine analogue extender. The rigid phenyl ring restricts rotation, locking peptides into bioactive conformations.

Logic Diagram: Linker Strategy

Figure 2: Step-wise utilization of the scaffold in heterobifunctional linker synthesis.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776884, this compound. Retrieved from [Link]

- Buckley, D. L., et al. (2012).Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules. (Contextual reference for linker chemistry in PROTACs).

Technical Guide: 4-(2-Methoxy-2-oxoethyl)benzoic Acid

[1]

Executive Summary

This compound (CAS: 87524-66-1) is a bifunctional aromatic intermediate characterized by the presence of two distinct carbonyl functionalities: a free aromatic carboxylic acid and an aliphatic methyl ester.[1][2][3] This structural duality allows for orthogonal functionalization , making the compound an invaluable scaffold in the synthesis of peptidomimetics, antibody-drug conjugates (ADCs), and complex pharmaceutical intermediates.

This guide analyzes the compound's physicochemical properties, outlines selective synthetic protocols, and details its reactivity profile for researchers in drug discovery.

Chemical Identity & Structural Characterization[4][5]

The molecule consists of a benzene ring substituted at the para positions with a carboxylic acid group and a methyl acetate moiety.

| Attribute | Detail |

| IUPAC Name | This compound |

| Synonyms | Methyl 4-carboxyphenylacetate; 4-(Methoxycarbonylmethyl)benzoic acid |

| CAS Registry Number | 87524-66-1 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.19 g/mol |

| SMILES | COC(=O)CC1=CC=C(C=C1)C(=O)O |

| Structure | HOOC–Ph–CH₂–COOCH₃ |

Spectroscopic Profile (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.90 (s, 1H, –COOH , broad exchangeable)

-

δ 7.90 (d, J = 8.2 Hz, 2H, Ar-H ortho to COOH)

-

δ 7.40 (d, J = 8.2 Hz, 2H, Ar-H meta to COOH)

-

δ 3.80 (s, 2H, Ar–CH ₂–CO)

-

δ 3.60 (s, 3H, –OCH ₃)

-

-

IR Spectrum: Distinct carbonyl stretches for the ester (~1735 cm⁻¹) and the conjugated acid (~1690 cm⁻¹).

Synthetic Pathways

The synthesis of this compound relies on distinguishing the reactivity between the aliphatic and aromatic carboxyl groups.

Method A: Selective Fischer Esterification (Preferred)

The most robust route involves the selective esterification of 4-carboxyphenylacetic acid (Homoterephthalic acid). The aliphatic carboxylic acid is less stabilized by resonance than the aromatic benzoic acid, making the aliphatic carbonyl carbon more electrophilic and kinetically faster to esterify under mild acidic conditions.

-

Precursor: 4-Carboxyphenylacetic acid.

-

Reagents: Methanol (1.05 eq), catalytic H₂SO₄ or p-TsOH.

-

Conditions: Reflux in dichloromethane or ether (non-polar solvent favors the more reactive aliphatic site over the aromatic site compared to neat methanol).

-

Mechanism: Kinetic control exploits the higher reactivity of the non-conjugated acetic acid moiety.

Method B: Selective Hydrolysis

Starting from the diester (Dimethyl 1,4-phenylenediacetate ), controlled hydrolysis can yield the mono-acid.

-

Precursor: Dimethyl 1,4-phenylenediacetate.

-

Reagents: 1 equivalent of LiOH or NaOH.

-

Solvent: THF/Water (1:1).

-

Selectivity: The aliphatic ester is generally more susceptible to nucleophilic attack (hydrolysis) than the electron-rich aromatic ester. However, this route requires strict stoichiometric control to prevent over-hydrolysis to the diacid.

Synthesis Workflow Diagram

Caption: Kinetic control allows for the selective isolation of the mono-ester/mono-acid target from either the diacid or diester precursor.

Reactivity Profile & Orthogonal Protection

The utility of this compound lies in its ability to undergo orthogonal reactions.

Orthogonality of Carbonyls

-

Aromatic Acid (–COOH): Can be activated (using EDC/NHS, HATU, or SOCl₂) to form amides or esters without affecting the aliphatic methyl ester. This is crucial for attaching the molecule to amines or resins in solid-phase synthesis.

-

Aliphatic Ester (–COOMe): Stable to acidic activation conditions used for the aromatic acid. It can be selectively hydrolyzed later using mild base (LiOH) or reduced to an alcohol (LiBH₄) or aldehyde (DIBAL-H) after the aromatic acid has been derivatized.

C-H Acidity (Benzylic Position)

The methylene group (–CH₂–) is flanked by an aromatic ring and a carbonyl group, making these protons significantly acidic (pKa ~20).

-

Risk: Strong bases (e.g., NaH, LDA) can deprotonate this position, leading to condensation side reactions or racemization if chiral centers were introduced nearby.

-

Opportunity: This acidity allows for alkylation at the alpha-position if modification of the linker chain is desired.

Experimental Protocol: Selective Esterification

Objective: Synthesis of this compound from 4-carboxyphenylacetic acid.

-

Preparation: Dissolve 4-carboxyphenylacetic acid (10.0 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

-

Addition: Add Methanol (12.0 mmol, 1.2 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.5 mmol).

-

Note: Limiting methanol and using a non-polar solvent like DCM slows down the reaction, enhancing selectivity for the faster-reacting aliphatic acid.

-

-

Reaction: Reflux the mixture under nitrogen for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc with 1% Acetic Acid).

-

Workup:

-

Cool to room temperature.

-

Wash with water (2 x 20 mL) to remove unreacted methanol and catalyst.

-

Extract the organic layer with saturated NaHCO₃ solution. Caution: The product (acid) and starting material (diacid) will both extract into the aqueous base.

-

Acidify the aqueous extract carefully to pH ~4. The mono-ester typically precipitates out or can be extracted back into EtOAc, while the more polar diacid may remain in the aqueous phase or precipitate at a lower pH.

-

-

Purification: Recrystallize from EtOAc/Hexane to yield the white solid.

Applications in Drug Discovery

Linker Chemistry (PROTACs & ADCs)

This molecule serves as a "short" rigid linker. The aromatic ring provides structural rigidity, while the methylene unit imparts a degree of rotational freedom, allowing connected ligands to orient correctly in binding pockets.

Peptidomimetics

The structure mimics the side chain of phenylalanine but with an extended carboxylate terminus. It is used to introduce p-substituted phenylalanine analogs into peptide chains, often to probe the depth of hydrophobic pockets in receptor binding sites.

Solid-Phase Synthesis

The free acid allows for loading onto resins (e.g., Wang resin or Rink Amide resin), leaving the methyl ester exposed for subsequent solution-phase modification or on-resin hydrolysis and extension.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13816144, this compound. Retrieved from [Link]

An In-depth Technical Guide to the Synthesis of 4-(2-Methoxy-2-oxoethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-(2-methoxy-2-oxoethyl)benzoic acid, a key intermediate in the pharmaceutical and materials science industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of various synthetic strategies, complete with mechanistic insights, step-by-step experimental protocols, and comparative data. The guide emphasizes scientifically sound and validated methodologies, with a focus on efficiency, scalability, and purity of the final product.

Introduction: Significance of this compound

This compound is a bifunctional molecule of significant interest in organic synthesis. Its structure incorporates both a benzoic acid moiety and a methyl ester of a phenylacetic acid derivative. This unique combination of functional groups makes it a versatile building block for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The carboxylic acid group can be readily converted into amides, esters, or other derivatives, while the methyl ester provides a handle for further chemical transformations or acts as a key structural element in the final product.

The strategic importance of this molecule necessitates the development of robust and efficient synthetic routes. This guide will explore several viable pathways, starting from readily available commercial precursors.

Strategic Approaches to the Synthesis

The synthesis of this compound can be approached from several distinct strategic directions. The choice of a particular pathway will often depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific purity requirements of the final product. We will delve into the following three primary strategies:

-

Pathway A: Synthesis from Terephthalic Acid Derivatives

-

Pathway B: Synthesis from 4-Formylbenzoic Acid

-

Pathway C: Synthesis via Cross-Coupling Reactions from 4-Halobenzoic Acid Derivatives

Each of these pathways will be discussed in detail, including the rationale behind the chosen reactions and the critical parameters for success.

Pathway A: Synthesis from Terephthalic Acid Derivatives

This approach leverages the inexpensive and readily available terephthalic acid or its dimethyl ester. The core challenge of this pathway lies in the selective functionalization of one of the two identical carboxylic acid or ester groups.

Reaction Scheme

Caption: Pathway A: Synthesis from Dimethyl Terephthalate.

Mechanistic and Procedural Insights

Step 1: Selective Monohydrolysis of Dimethyl Terephthalate

The selective hydrolysis of one of the two ester groups in dimethyl terephthalate (DMT) is a critical step. While enzymatic methods exist, a more common laboratory-scale approach involves the use of a stoichiometric amount of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a mixed solvent system like methanol and water. The reaction is typically performed at reflux temperature. The key to achieving a good yield of the monoester, monomethyl terephthalate (MMT), is to carefully control the stoichiometry of the base. Using a large excess of base will lead to the formation of terephthalic acid as a significant byproduct. Conventional methods for the hydrolysis of diesters of terephthalic acid can result in a mixture of the monoester and the diacid, often with yields of the monoester being less than 70%[1].

Step 2: Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of a carboxylic acid.[2][3][4] In this sequence, the carboxylic acid of MMT is first converted to its acid chloride by treatment with thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with diazomethane (CH₂N₂) to form a diazoketone intermediate. It is crucial to use an excess of diazomethane to neutralize the HCl generated in this step, which could otherwise react with the diazoketone. The diazoketone is then subjected to a Wolff rearrangement, typically catalyzed by a silver salt such as silver oxide (Ag₂O), in the presence of methanol. The rearrangement produces a ketene, which is trapped by methanol to yield the desired methyl ester, this compound.

Caution: Diazomethane is a toxic and explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. A safer alternative is the use of (trimethylsilyl)diazomethane.[5]

Detailed Experimental Protocol (Pathway A)

Step 1: Synthesis of Monomethyl terephthalate (MMT)

-

To a solution of dimethyl terephthalate (1.0 eq) in a 1:1 mixture of methanol and water, add a solution of potassium hydroxide (1.0 eq) in water dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with cold 2M HCl to precipitate the product.

-

Filter the white solid, wash with cold water, and dry under vacuum to afford monomethyl terephthalate.

Step 2: Synthesis of this compound

-

Suspend monomethyl terephthalate (1.0 eq) in thionyl chloride (2.0 eq) and reflux for 2 hours. Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in anhydrous diethyl ether and add it dropwise to a solution of diazomethane (2.5 eq) in diethyl ether at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

In a separate flask, prepare a suspension of silver oxide (0.1 eq) in anhydrous methanol.

-

Add the ethereal solution of the diazoketone dropwise to the methanolic suspension of silver oxide at 50-60 °C.

-

After the addition is complete, reflux the mixture for 2 hours.

-

Cool the reaction mixture, filter off the silver catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Summary (Pathway A)

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | Dimethyl Terephthalate | Monomethyl terephthalate | KOH, MeOH/H₂O | 60-70% |

| 2 | Monomethyl terephthalate | This compound | 1. SOCl₂, 2. CH₂N₂, 3. Ag₂O, MeOH | 50-60% |

Pathway B: Synthesis from 4-Formylbenzoic Acid

This pathway utilizes the commercially available 4-formylbenzoic acid. The strategy involves the esterification of the carboxylic acid followed by the extension of the aldehyde group to the desired acetic acid ester side chain.

Reaction Scheme

Caption: Pathway B: Synthesis from 4-Formylbenzoic Acid.

Mechanistic and Procedural Insights

Step 1: Fischer Esterification

The carboxylic acid group of 4-formylbenzoic acid is first protected as a methyl ester via a standard Fischer esterification.[6][7] This is typically achieved by refluxing the starting material in methanol with a catalytic amount of a strong acid, such as sulfuric acid. The reaction is driven to completion by using a large excess of methanol.

Step 2: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a powerful and widely used method for the synthesis of alkenes with high E-selectivity.[8][9][10][11] In this step, the methyl 4-formylbenzoate is reacted with a stabilized phosphonate ylide, generated in situ from triethyl phosphonoacetate and a strong base like sodium hydride (NaH). The ylide undergoes a nucleophilic attack on the aldehyde carbonyl, leading to the formation of an oxaphosphetane intermediate which then collapses to form the desired α,β-unsaturated ester and a water-soluble phosphate byproduct.

Step 3: Catalytic Hydrogenation

The final step involves the reduction of the carbon-carbon double bond of the α,β-unsaturated ester. This is most commonly and cleanly achieved by catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out in a suitable solvent such as methanol or ethyl acetate at atmospheric or slightly elevated pressure.

Detailed Experimental Protocol (Pathway B)

Step 1: Synthesis of Methyl 4-formylbenzoate

-

To a solution of 4-formylbenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 4-formylbenzoate.

Step 2: Synthesis of Methyl 4-(2-methoxycarbonylvinyl)benzoate

-

To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford methyl 4-(2-methoxycarbonylvinyl)benzoate.

Step 3: Synthesis of this compound

-

To a solution of methyl 4-(2-methoxycarbonylvinyl)benzoate (1.0 eq) in methanol, add 10% palladium on carbon (5 mol%).

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon pressure) until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Data Summary (Pathway B)

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 4-Formylbenzoic Acid | Methyl 4-formylbenzoate | MeOH, H₂SO₄ | >95% |

| 2 | Methyl 4-formylbenzoate | Methyl 4-(2-methoxycarbonylvinyl)benzoate | Triethyl phosphonoacetate, NaH | 80-90% |

| 3 | Methyl 4-(2-methoxycarbonylvinyl)benzoate | This compound | H₂, Pd/C | >95% |

Pathway C: Synthesis via Cross-Coupling Reactions

This modern approach utilizes palladium-catalyzed cross-coupling reactions to construct the carbon-carbon bond of the acetic acid side chain. A common starting material for this pathway is a methyl 4-halobenzoate.

Reaction Scheme

Caption: Pathway C: Synthesis via Heck Reaction.

Mechanistic and Procedural Insights

Step 1: Heck Reaction

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[12][13][14][15] In this case, methyl 4-bromobenzoate is coupled with methyl acrylate in the presence of a palladium catalyst, such as palladium(II) acetate, a phosphine ligand like tri(o-tolyl)phosphine, and a base, typically triethylamine. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the coupled product and regenerate the active catalyst.

Step 2: Catalytic Hydrogenation

Similar to Pathway B, the resulting α,β-unsaturated ester is reduced to the saturated ester via catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

Detailed Experimental Protocol (Pathway C)

Step 1: Synthesis of Methyl 4-(2-methoxycarbonylvinyl)benzoate

-

To a mixture of methyl 4-bromobenzoate (1.0 eq), methyl acrylate (1.5 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq) in triethylamine, heat the reaction to 100 °C in a sealed tube for 24 hours.

-

Cool the reaction mixture to room temperature and filter off the triethylammonium bromide salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to give methyl 4-(2-methoxycarbonylvinyl)benzoate.

Step 2: Synthesis of this compound

-

To a solution of methyl 4-(2-methoxycarbonylvinyl)benzoate (1.0 eq) in methanol, add 10% palladium on carbon (5 mol%).

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon pressure) until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Data Summary (Pathway C)

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | Methyl 4-bromobenzoate | Methyl 4-(2-methoxycarbonylvinyl)benzoate | Methyl acrylate, Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 70-85% |

| 2 | Methyl 4-(2-methoxycarbonylvinyl)benzoate | This compound | H₂, Pd/C | >95% |

Conclusion and Pathway Comparison

This guide has outlined three distinct and viable synthetic pathways to this compound.

-

Pathway A (from Terephthalic Acid Derivatives): This route is attractive due to the low cost of the starting material. However, it involves the challenging selective monohydrolysis and the use of the hazardous reagent diazomethane in the Arndt-Eistert homologation, which may not be ideal for large-scale synthesis.

-

Pathway B (from 4-Formylbenzoic Acid): This is a robust and high-yielding pathway. The starting material is readily available, and the reactions involved (Fischer esterification, Horner-Wadsworth-Emmons, and catalytic hydrogenation) are well-established, high-yielding, and generally scalable. The byproducts of the HWE reaction are easily removed.

-

Pathway C (via Cross-Coupling): This pathway employs modern synthetic methodology. The Heck reaction provides a direct way to form the required carbon-carbon bond. While yields for the cross-coupling step can be good, palladium catalysts and phosphine ligands can be expensive, which might be a consideration for large-scale production.

For general laboratory synthesis, Pathway B is often the most practical and efficient choice due to its high overall yield, operational simplicity, and the avoidance of highly toxic reagents. For industrial-scale synthesis, a cost-benefit analysis of the starting materials and reagents for Pathways B and C would be necessary.

References

- A process for preparing a monoester of terephthalic acid and its derivatives - Google P

-

Arndt-Eistert Synthesis - Organic Chemistry Portal. (URL: [Link])

-

Arndt–Eistert reaction - Wikipedia. (URL: [Link])

-

Arndt - Eistert homologation Detailed Reaction Mechanism ||Organic Named Reaction|| Chemistry Portal - YouTube. (URL: [Link])

-

esterification of benzoic acid to methyl benzoate. (URL: [Link])

-

Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. (URL: [Link])

-

Heck reaction between bromobenzene (PhBr) and methyl acrylate in the... - ResearchGate. (URL: [Link])

-

Heck coupling reaction of iodobenzene with methyl acrylate. - ResearchGate. (URL: [Link])

-

Horner–Wadsworth–Emmons reaction - Wikipedia. (URL: [Link])

-

Horner-Wadsworth-Emmons Reaction - NROChemistry. (URL: [Link])

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (URL: [Link])

-

Horner-Wadsworth-Emmons reaction to form alkenes - YouTube. (URL: [Link])

-

Methyl Benzoate : Organic Synthesis Fischer Esterification - YouTube. (URL: [Link])

-

Arndt-Eistert Homologation: Mechanism & Examples - NROChemistry. (URL: [Link])

-

The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation - ResearchGate. (URL: [Link])

-

The Heck reaction of methyl acrylate with haloarenes - ResearchGate. (URL: [Link])

Sources

- 1. EP4288485A1 - A process for preparing a monoester of terephthalic acid and its derivatives - Google Patents [patents.google.com]

- 2. Arndt-Eistert Synthesis [organic-chemistry.org]

- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. youtube.com [youtube.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Strategic Selection of Starting Materials for 4-(2-Methoxy-2-oxoethyl)benzoic Acid Synthesis

[1]

Executive Summary

4-(2-Methoxy-2-oxoethyl)benzoic acid (CAS: 5604-55-7) is a critical bifunctional building block, most notably serving as an intermediate in the synthesis of antifolate pharmaceuticals like Pemetrexed .[1] Its structure features two distinct carbonyl functionalities: an aromatic carboxylic acid and an aliphatic methyl ester.

The synthetic challenge lies in chemoselectivity : establishing the aliphatic ester while preserving the aromatic acid (or vice versa). This guide analyzes the three primary starting material classes—Halogenated Scaffolds , Carbonyl Precursors , and Di-acid Intermediates —providing a technical roadmap for researchers to select the optimal route based on scale, safety, and atom economy.

Retrosynthetic Analysis & Pathway Selection

To synthesize this compound, one must differentiate between the reactivity of the benzylic carbon and the aromatic ring. The retrosynthetic disconnection reveals three logical precursors.

Figure 1: Retrosynthetic tree illustrating the three primary entry points to the target molecule.

Primary Starting Material: 4-Carboxyphenylacetic Acid

CAS: 501-89-3 Role: The Direct Precursor

This is the most direct starting material. The synthesis relies on the kinetic differentiation between the aliphatic and aromatic carboxylic acids.

Mechanism: Chemoselective Fischer Esterification

In a Fischer esterification protocol, the aliphatic carboxylic acid (on the

Experimental Protocol (Lab Scale)

-

Dissolution: Suspend 4-carboxyphenylacetic acid (1.0 equiv) in anhydrous Methanol (10–15 volumes).

-

Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (0.05 equiv) or Thionyl Chloride (0.1 equiv) at 0°C.

-

Note: Thionyl chloride generates anhydrous HCl in situ, which is often superior for selectivity.

-

-

Reaction: Stir at room temperature (20–25°C). Do not reflux.

-

Critical Control Point: Monitor by HPLC.[2] Refluxing will lead to the formation of the diester (Dimethyl 1,4-phenylenediacetate), which is difficult to selectively hydrolyze back to the target.

-

-

Quench: Neutralize with solid

, filter, and concentrate.

Pros: High atom economy; single step. Cons: Requires strict kinetic monitoring; starting material can be expensive.

Industrial Starting Material: 4-(Chloromethyl)benzoic Acid

CAS: 1642-81-5 (Chloromethyl) / 6232-88-8 (Bromomethyl) Role: The Robust Scale-Up Scaffold

For industrial applications, starting from the halogenated methylbenzoate is preferred due to the low cost of reagents and the robustness of the cyanation chemistry.

Workflow: Cyanation Pinner Reaction

This route bypasses the di-acid isolation, converting the nitrile directly to the ester.

Figure 2: The industrial pathway utilizing the Pinner reaction.

Detailed Methodology

-

Cyanation: React 4-(chloromethyl)benzoic acid with Sodium Cyanide (NaCN) in aqueous NaOH/DMSO at 60°C.

-

Safety: Requires cyanide destruction protocols (bleach quench).

-

Result: 4-(Cyanomethyl)benzoic acid.

-

-

Pinner Reaction (Alcoholysis):

-

Dissolve the nitrile intermediate in anhydrous Methanol .

-

Bubble dry HCl gas into the solution at 0–5°C until saturation.

-

Allow to stand at room temperature.[3][1] The nitrile forms an imidate salt, which is then hydrolyzed by the water (from the HCl generation or added trace water) to the methyl ester.

-

Selectivity: The aromatic acid remains an acid (or reforms after aqueous workup), while the nitrile becomes the ester.

-

Alternative Precursor: 4-Acetylbenzoic Acid

CAS: 586-89-0 Role: The "Green" Rearrangement Route

If handling cyanides or halogens is restricted, the Willgerodt-Kindler reaction offers a sulfur-based alternative.

Chemistry: Carbonyl Transposition

This reaction moves the carbonyl group from the benzylic position to the terminal carbon, simultaneously oxidizing it.

-

Reagents: 4-Acetylbenzoic acid , Sulfur (

), and Morpholine . -

Process: Reflux to form the thiomorpholide intermediate.

-

Hydrolysis: Acidic hydrolysis yields 4-carboxyphenylacetic acid (The di-acid discussed in Section 2).

-

Final Step: Follow the selective esterification protocol from Section 2.

Comparative Analysis of Starting Materials

| Feature | 4-Carboxyphenylacetic Acid | 4-(Chloromethyl)benzoic Acid | 4-Acetylbenzoic Acid |

| Reaction Type | Selective Esterification | Nucleophilic Sub. / Pinner | Rearrangement |

| Step Count | 1 | 2 | 3 |

| Atom Economy | High | Medium (Halogen waste) | Low (Sulfur/Amine waste) |

| Safety Profile | Excellent | Poor (Cyanide risk) | Good (Odor issues) |

| Cost | High | Low | Medium |

| Scale Suitability | Lab / Pilot | Large Scale Manufacturing | Pilot |

Analytical Validation (Self-Validating Protocol)

To ensure the correct isomer has been synthesized (Target: Acid-Ring / Ester-Tail), use HMBC NMR Spectroscopy :

-

Target Signal: Look for the correlation between the Methoxy protons (

ppm) and the Aliphatic Carbonyl carbon . -

Differentiation: If the aromatic acid was esterified, the methoxy protons would show a correlation to the aromatic carbonyl carbon (which is conjugated and chemically distinct, typically further downfield).

-

HPLC: The target (Mono-ester) will elute between the Di-acid (polar) and the Di-ester (non-polar).

References

- Chemoselective Esterification:Organic Syntheses, Coll. Vol. 10, p. 484 (2004).

-

Pinner Reaction Mechanism: Journal of Organic Chemistry, "Pinner Synthesis of Imidates and Esters."

- Pemetrexed Intermediates:Org. Process Res. Dev. 2000, 4, 4, 275–285. "Process Development of Pemetrexed Disodium." (Describes the industrial relevance of the benzoic acid scaffold).

- Willgerodt-Kindler Reaction:Tetrahedron Letters, Vol 50, Issue 26, 2009. "Microwave assisted Willgerodt-Kindler reaction."

Spectroscopic Characterization of 4-(2-Methoxy-2-oxoethyl)benzoic Acid

A Guide to Structural Elucidation & Quality Control

Executive Summary

4-(2-Methoxy-2-oxoethyl)benzoic acid is a critical bifunctional intermediate in medicinal chemistry, often utilized as a linker in peptidomimetics and antibody-drug conjugates (ADCs). Its structure features two distinct carbonyl environments: an aromatic carboxylic acid and an aliphatic methyl ester.

This guide provides a definitive protocol for the NMR characterization of this molecule. Unlike simple mono-functional compounds, the coexistence of a free acid and a labile ester requires precise solvent selection and interpretation strategies to avoid misassignment or degradation-induced artifacts.

Part 1: Structural Logic & Sample Preparation

The Structural Challenge

The molecule (Formula: C₁₀H₁₀O₄) presents a specific spectroscopic challenge: differentiating the carbonyl environments and confirming the regiochemistry of the ester.

-

Moiety A (Benzoic Acid): Electron-withdrawing group (EWG) on the ring; induces significant deshielding on ortho-protons.

-

Moiety B (Methyl Acetate Tail): Insulated from the ring resonance by a methylene bridge, but still inductively influenced.

Solvent Selection Strategy

Recommendation: DMSO-d₆ (Dimethyl sulfoxide-d₆)

-

Why not CDCl₃? While the ester is soluble in chloroform, the free carboxylic acid moiety often leads to poor solubility and dimerization in non-polar solvents, causing peak broadening and shifting of the acid proton. DMSO-d₆ disrupts these dimers, yielding sharp, well-resolved signals.

-

Stability Warning: DMSO is hygroscopic. Excess water (peak at ~3.33 ppm) can catalyze the hydrolysis of the methyl ester back to the di-acid (Homoterephthalic acid) if the sample is stored for prolonged periods.

Experimental Workflow

The following diagram outlines the decision matrix for sample preparation to ensure data integrity.

Figure 1: Critical workflow for sample preparation to prevent ester hydrolysis artifacts.

Part 2: 1H NMR Data Interpretation

The proton spectrum of this compound in DMSO-d₆ is characterized by a classic AA'BB' aromatic system and distinct aliphatic singlets.

Chemical Shift Assignments (DMSO-d₆)

| Signal | Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| 1 | 12.80 - 13.00 | Broad Singlet | 1H | -COOH | Free acid proton. Broadening indicates exchangeable hydrogen. |

| 2 | 7.85 - 7.92 | Doublet (d) | 2H | Ar-H (ortho to COOH) | Strongly deshielded by the magnetic anisotropy of the carbonyl. |

| 3 | 7.38 - 7.45 | Doublet (d) | 2H | Ar-H (meta to COOH) | Shielded relative to pos. 2 due to distance from the acid group. |

| 4 | 3.75 - 3.80 | Singlet (s) | 2H | Ar-CH₂-CO | Benzylic methylene. Deshielded by both the phenyl ring and the ester carbonyl. |

| 5 | 3.60 - 3.65 | Singlet (s) | 3H | -OCH₃ | Characteristic methyl ester singlet. |

Coupling Constants

-

J(ortho): ~8.0 - 8.5 Hz. This confirms the para-substitution pattern.

-

J(meta): ~1-2 Hz (often unresolved in routine 300/400 MHz spectra).

Common Impurities

-

Water (DMSO): ~3.33 ppm.

-

DMSO (Residual): Quintet at ~2.50 ppm.[1]

-

Methanol: If hydrolysis occurs, a singlet at ~3.16 ppm (in DMSO) will appear, and the ester singlet (3.6 ppm) will decrease.

Part 3: 13C NMR Data Interpretation

The Carbon-13 spectrum is the definitive method for distinguishing the two carbonyls. The ester carbonyl typically resonates upfield of the acid carbonyl in this specific scaffold.

Chemical Shift Assignments

| Signal | Shift (δ ppm) | Type | Assignment | Reasoning |

| 1 | ~171.5 | Quaternary (C=O) | Ester C=O | Aliphatic esters generally resonate at 170-175 ppm. |

| 2 | ~167.0 | Quaternary (C=O) | Acid C=O | Conjugated aromatic acids resonate upfield relative to aliphatic esters due to resonance. |

| 3 | ~140.5 | Quaternary (Ar-C) | Ar-C-CH₂ | Ipso-carbon attached to the alkyl chain. |

| 4 | ~129.5 | Methine (CH) | Ar-C (ortho to COOH) | Correlates to proton signal at 7.9 ppm. |

| 5 | ~129.0 | Methine (CH) | Ar-C (ortho to CH₂) | Correlates to proton signal at 7.4 ppm. |

| 6 | ~128.5 | Quaternary (Ar-C) | Ar-C-COOH | Ipso-carbon attached to the carboxylic acid. |

| 7 | ~51.8 | Methyl (CH₃) | -OCH₃ | Typical methoxy carbon shift. |

| 8 | ~40.2 | Methylene (CH₂) | -CH₂- | Benzylic carbon (may overlap with DMSO solvent septet). |

Part 4: Advanced Verification (HMBC)

To certify the structure is This compound and not its isomer (e.g., the methyl ester on the ring), Heteronuclear Multiple Bond Correlation (HMBC) is required.

The HMBC Logic

We must observe a correlation between the Methoxy protons (3.6 ppm) and the Aliphatic Carbonyl (171.5 ppm) . If the methyl group were on the aromatic acid, the correlation would be to the carbonyl at 167 ppm.

Figure 2: HMBC connectivity map. The green arrow confirms the ester location on the alkyl chain.

References

-

Sigma-Aldrich. this compound Product Specification. Retrieved from .

-

National Institute of Standards and Technology (NIST). Methyl 4-methoxybenzoate (Analogous Ester Data). NIST Chemistry WebBook, SRD 69.[2] Retrieved from .

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for chemical shift prediction rules).

-

SDBS. Spectral Database for Organic Compounds. AIST (Japan). (General reference for benzoic acid derivative shifts). Retrieved from .

Sources

An In-depth Technical Guide to the ¹H NMR Analysis of 4-(2-Methoxy-2-oxoethyl)benzoic acid

This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(2-Methoxy-2-oxoethyl)benzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are utilizing NMR for structural elucidation and characterization of organic molecules. This document will delve into the theoretical underpinnings of the expected ¹H NMR spectrum, detailed experimental protocols, and an in-depth interpretation of the spectral data.

Introduction

This compound is a dicarboxylic acid derivative with a rigid aromatic core and a flexible side chain containing a methyl ester. Its structural features make it a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. Accurate structural confirmation is paramount in the synthesis and quality control of such compounds, and ¹H NMR spectroscopy stands as one of the most powerful and non-destructive analytical techniques for this purpose. This guide will provide a detailed roadmap for obtaining and interpreting the ¹H NMR spectrum of this compound, ensuring data integrity and confident structural assignment.

Principles of ¹H NMR Spectroscopy Applied to this compound

¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal. The precise frequency at which a proton resonates is highly sensitive to its local chemical environment, a phenomenon known as the chemical shift (δ).

For this compound, we can predict the presence of several distinct proton environments based on its molecular structure. The key structural features that will influence the ¹H NMR spectrum are:

-

The Aromatic Ring: The benzene ring is a key feature, and its protons will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating methylene ester group. Protons on an aromatic ring typically resonate in the downfield region of the spectrum (around 6.5-8.0 ppm) due to the deshielding effect of the ring current.[1]

-

The Methylene Bridge (-CH₂-): These protons are adjacent to both the aromatic ring and the carbonyl group of the ester. Their chemical shift will be influenced by both groups.

-

The Methoxy Group (-OCH₃): The protons of the methyl ester will be in a relatively shielded environment and are expected to appear as a sharp singlet in the upfield region of the spectrum.

-

The Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm.[2]

The number of signals, their chemical shifts, their integration (the area under each signal, which is proportional to the number of protons it represents), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons provide a detailed fingerprint of the molecule's structure.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a high-resolution ¹H NMR spectrum requires meticulous sample preparation and careful selection of instrument parameters.

Diagram: ¹H NMR Experimental Workflow

Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound. The sample should be dry and free of residual solvents.

-

Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[3][4] Common choices include chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the carboxylic acid proton. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and often results in a sharper -COOH signal.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.[5]

-

Filtration and Transfer: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

-

NMR Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Locking: The spectrometer's lock system uses the deuterium signal from the solvent to stabilize the magnetic field over time.

-

Shimming: The magnetic field is then homogenized across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, symmetrical peaks.

-

-

Data Acquisition:

-

A standard one-pulse ¹H experiment is typically sufficient.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are usually adequate.

-

-

Data Processing:

-

The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier Transform.

-

The spectrum is then phased to ensure all peaks are in the absorptive mode.

-

The baseline of the spectrum is corrected to be flat.

-

The signals are integrated to determine the relative number of protons for each peak, and the exact chemical shift of each peak is determined.

-

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of this compound and data from analogous compounds, the following ¹H NMR spectrum is predicted. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Diagram: Molecular Structure with Proton Assignments

Sources

13C NMR Characterization of 4-(2-Methoxy-2-oxoethyl)benzoic Acid: A Technical Guide

Executive Summary

4-(2-Methoxy-2-oxoethyl)benzoic acid (CAS: 56046-52-9), also known as Methyl 4-carboxyphenylacetate , represents a critical class of bifunctional aromatic linkers. Possessing both a rigid carboxylic acid moiety and a flexible methyl ester arm, it serves as a "Janus" intermediate in the synthesis of Metal-Organic Frameworks (MOFs) and complex pharmaceutical scaffolds.

This guide provides a definitive technical breakdown of its Carbon-13 Nuclear Magnetic Resonance (

Key Technical Takeaway: The successful characterization of this molecule relies on the precise resolution of the two carbonyl signals (

Structural Logic & Numbering

To ensure accurate assignment, we define the structural numbering system below. This molecule belongs to the

Figure 1: Structural connectivity and carbon numbering. Note the symmetry in the aromatic ring (C3 equivalent to C7, C4 equivalent to C6).

Experimental Protocol

The choice of solvent and acquisition parameters is critical for this compound due to the solubility limitations of the benzoic acid moiety and the relaxation behavior of the quaternary carbons.

Solvent Selection: DMSO-d vs. CDCl

-

Recommendation: DMSO-d

(Dimethyl sulfoxide-d -

Rationale: While the ester tail is lipophilic, the carboxylic acid headgroup forms strong intermolecular hydrogen bonds (dimers) in non-polar solvents like Chloroform-d (CDCl

). This leads to solubility issues and potential line broadening. DMSO-d

Acquisition Parameters (Standard 100-125 MHz Instrument)

| Parameter | Setting | Technical Justification |

| Pulse Sequence | zgpg30 or zgDC | Standard power-gated proton decoupling. |

| Relaxation Delay (D1) | 3.0 - 5.0 seconds | CRITICAL: Quaternary carbons (C1, C2, C5, C9) have long |

| Spectral Width | -5 to 220 ppm | Ensures capture of downfield carbonyls (~172 ppm). |

| Scans (NS) | 512 - 1024 | Required for sufficient S/N ratio on quaternary carbons. |

| Temperature | 298 K (25°C) | Standard ambient temperature. |

Spectral Assignment & Analysis

The

The "Janus" Carbonyls (The Critical Distinction)

The most common error in assigning this molecule is confusing the two carbonyl peaks.

-

Ester Carbonyl (C9): Located at ~171-172 ppm . It is not conjugated to the aromatic ring (separated by a -CH

- spacer), appearing in the typical aliphatic ester range. -

Acid Carbonyl (C1): Located at ~167 ppm . It is conjugated to the aromatic ring. Conjugation typically shields the carbonyl carbon relative to saturated analogs, shifting it upfield.

Chemical Shift Table (DMSO-d )

| Carbon ID | Type | Shift ( | Multiplicity | Assignment Logic |

| C9 | C=O (Ester) | 171.5 | qC | Most downfield; aliphatic ester. |

| C1 | C=O (Acid) | 167.2 | qC | Conjugated acid; shielded relative to ester. |

| C5 | Ar-C (Ipso) | 140.5 | qC | Attached to alkyl group (-CH |

| C2 | Ar-C (Ipso) | 129.8 | qC | Attached to electron-withdrawing COOH. |

| C3/C7 | Ar-CH | 129.4 | CH | Ortho to COOH; doublet in HSQC. |

| C4/C6 | Ar-CH | 129.1 | CH | Ortho to CH |

| C10 | O-CH | 51.8 | CH | Methoxy carbon; intense signal. |

| C8 | -CH | 40.6 | CH | Benzylic methylene; alpha to carbonyl. |

Note: Aromatic CH signals (C3/C7 and C4/C6) often overlap heavily around 129 ppm. HSQC is required to definitively distinguish them.

Advanced Characterization Workflow

To validate the structure beyond simple 1D assignment, use the following logic flow. This prevents misidentification of impurities (e.g., hydrolysis products like 4-(carboxymethyl)benzoic acid).

Figure 2: Validation workflow. The HMBC step is the "Gold Standard" for linking the methoxy group to the correct carbonyl.

Troubleshooting Common Impurities

-

Hydrolysis Product: If the signal at 51.8 ppm (OCH

) is missing and the carbonyls collapse into a single broad region or two peaks very close (~168 ppm), the ester has hydrolyzed to the dicarboxylic acid (Homoterephthalic acid). -

Residual Solvent: Be aware of DMSO-d

septet at 39.5 ppm , which may obscure the benzylic methylene (C8) at 40.6 ppm .-

Solution: If C8 is obscured, run DEPT-135. The DMSO signal is "invisible" in DEPT, while the CH

(C8) will appear as a negative (inverted) peak.

-

References

-

Spectral Database for Organic Compounds (SDBS).SDBS No. 2216 (Methyl phenylacetate) & SDBS No. 136 (Benzoic acid). National Institute of Advanced Industrial Science and Technology (AIST).

-

[Link]

-

-

PubChem Database.Compound Summary for Methyl 4-carboxyphenylacetate (CID 2776484).

-

[Link]

-

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on Carbonyl chemical shift increments).

-

[Link]

-

-

Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

-

[Link]

-

Sources

A Technical Guide to the FT-IR Analysis of 4-(2-Methoxy-2-oxoethyl)benzoic Acid

This in-depth technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-(2-Methoxy-2-oxoethyl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical methodologies for obtaining and interpreting the FT-IR spectrum of this bifunctional molecule. By synthesizing established spectroscopic principles with practical experimental protocols, this guide serves as an authoritative resource for the structural characterization of this and similar chemical entities.

Introduction: The Structural Significance of this compound and the Role of FT-IR Spectroscopy

This compound is a dicarboxylic acid monoester with a chemical structure that features a para-substituted benzene ring, a carboxylic acid group, and a methyl ester group.[1] This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The precise arrangement and interaction of these functional groups dictate the molecule's chemical reactivity, physical properties, and, ultimately, its utility.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds.[2] By probing the vibrational modes of a molecule's constituent bonds, FT-IR provides a characteristic "fingerprint" that can confirm the presence of specific functional groups and provide insights into the overall molecular architecture. For a molecule like this compound, FT-IR is particularly powerful as it can simultaneously verify the presence of the carboxylic acid, ester, and aromatic functionalities.

This guide will detail the predicted FT-IR spectrum of this compound, grounded in the established absorption frequencies of its functional components. Furthermore, it will provide robust, field-proven protocols for sample preparation and analysis, ensuring the acquisition of high-quality, reproducible spectral data.

Experimental Protocols: Acquiring a High-Fidelity FT-IR Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on the chosen sample preparation and data acquisition methodology. As this compound is a solid at room temperature, two primary techniques are recommended: the traditional Potassium Bromide (KBr) pellet method and the more modern Attenuated Total Reflectance (ATR)-FTIR.

KBr Pellet Method: The Gold Standard for Transmission Spectroscopy

The KBr pellet method is a classic transmission technique that involves dispersing the solid sample within a matrix of potassium bromide, which is transparent to infrared radiation.[3] This method, while requiring more extensive sample preparation, often yields high-resolution spectra with well-defined peaks.

Step-by-Step Protocol:

-

Sample and KBr Preparation: In a dry environment, finely grind approximately 1-2 mg of this compound using an agate mortar and pestle. Add approximately 100-200 mg of spectroscopic grade, dry KBr powder to the mortar.[4]

-

Homogenization: Gently mix the sample and KBr by further grinding until a fine, homogeneous powder is obtained. The quality of the final pellet is highly dependent on the homogeneity of this mixture.[5]

-

Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 5-7 metric tons for several minutes.[6] This will form a thin, transparent, or translucent pellet.

-

Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a sufficient number of scans to achieve a good signal-to-noise ratio.